molecular formula C6HBr2ClF2 B3344985 1-Chloro-2,4-dibromo-3,6-difluorobenzene CAS No. 1000577-83-2

1-Chloro-2,4-dibromo-3,6-difluorobenzene

Cat. No.: B3344985
CAS No.: 1000577-83-2
M. Wt: 306.33 g/mol
InChI Key: YESWCYILHSPCQL-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dibromo-3,6-difluorobenzene is an aromatic compound characterized by the presence of chlorine, bromine, and fluorine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dibromo-3,6-difluorobenzene can be synthesized through a series of halogenation reactions. The starting material, benzene, undergoes sequential halogenation reactions to introduce chlorine, bromine, and fluorine atoms at specific positions on the benzene ring. The reaction conditions typically involve the use of halogenating agents such as chlorine gas, bromine, and fluorine gas, along with catalysts like iron or aluminum chloride to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation processes. These processes are carried out in reactors designed to handle the exothermic nature of halogenation reactions. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-dibromo-3,6-difluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative.

Scientific Research Applications

1-Chloro-2,4-dibromo-3,6-difluorobenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Environmental Chemistry: It is studied for its reactivity and potential environmental impact.

Mechanism of Action

The mechanism by which 1-chloro-2,4-dibromo-3,6-difluorobenzene exerts its effects involves electrophilic aromatic substitution reactions. The presence of electron-withdrawing halogen atoms on the benzene ring makes it susceptible to attack by nucleophiles. The molecular targets and pathways involved in these reactions are primarily the carbon atoms of the benzene ring, which undergo substitution or addition reactions.

Comparison with Similar Compounds

  • 1-Chloro-2,4-difluorobenzene
  • 1,3-Dibromo-2,4-difluorobenzene
  • 1,4-Dibromo-2,5-difluorobenzene

Comparison: 1-Chloro-2,4-dibromo-3,6-difluorobenzene is unique due to the specific arrangement of chlorine, bromine, and fluorine atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in substitution reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

1,3-dibromo-4-chloro-2,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2ClF2/c7-2-1-3(10)5(9)4(8)6(2)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESWCYILHSPCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275445
Record name 1,3-Dibromo-4-chloro-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-83-2
Record name 1,3-Dibromo-4-chloro-2,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000577-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-4-chloro-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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